molecular formula C24H23NO3 B11174790 6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11174790
M. Wt: 373.4 g/mol
InChI Key: YMYJFKHTPVVDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with aroylacetic acid esters . The reaction is carried out in the presence of catalytic amounts of piperidine, and the mixture is boiled in alcohol to achieve the desired product. The yields of this reaction range from 69% to 89% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions include various quinolinone and dihydroquinolinone derivatives, which can have different functional groups attached to the aromatic ring, depending on the specific reagents and conditions used.

Scientific Research Applications

6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s luminescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful in fluorescence microscopy and other imaging techniques . Additionally, its potential therapeutic effects are believed to be mediated through interactions with cellular proteins and enzymes, leading to the modulation of various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific structural configuration, which imparts distinct luminescent properties and potential therapeutic effects. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(2-methylbenzoyl)pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C24H23NO3/c1-14-8-6-7-9-17(14)22(26)19-11-16-10-18-15(2)13-24(3,4)25(5)20(18)12-21(16)28-23(19)27/h6-13H,1-5H3

InChI Key

YMYJFKHTPVVDTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC3=CC4=C(C=C3OC2=O)N(C(C=C4C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.